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Compound of Interest

Compound Name: Butyl 2-furoate

Cat. No.: B1604542

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the sensory properties of various furoate esters,
compounds recognized for their diverse aromatic profiles and utilized in the flavor, fragrance,
and pharmaceutical industries. By presenting available quantitative data, detailed experimental
methodologies, and insights into the underlying sensory perception mechanisms, this
document serves as a valuable resource for professionals engaged in sensory science and
product development.

Data Presentation: A Comparative Overview of
Furoate Ester Sensory Profiles

Furoate esters, characterized by a furan ring attached to an ester group, exhibit a wide range
of sensory attributes, from fruity and sweet to nutty and even bitter. The following table
summarizes the available qualitative and limited quantitative sensory data for a selection of
these compounds. It is important to note that comprehensive, directly comparable quantitative
data such as odor and taste thresholds remain scarce in publicly available literature.
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Odor Taste
Furoate Chemical Odor Taste Threshold Threshold
Ester Structure Description Description (ppb in (ppm in
water) water)
Nutty,
peppermint,
tobacco, with Sweet,
mushroom caramel,
Methyl 2- . .
CeHeOs3 undertones; brown sugar, Not available Not available
furoate .
also slightly musty.
described as [1]
fruity, sweet,
and fungal.[1]
Balsamic,
fruity, floral,
Ethyl 2- ) ) )
C7HsOs3 with notes of Burnt. Not available Not available
furoate
plum and
raisin.
Fruity,
Propyl 2- : v . : :
CsH1003 pineapple, Not available Not available Not available
furoate
sweet.
Butyl 2- Fruity, sweet, ] ) )
CoH1203 _ Not available ~ Not available  Not available
furoate slightly fatty.
Fruity, pear-
Hexyl 2- ] P ] ] ]
C11H1603 like, earthy, Not available Not available Not available
furoate
sweet.
Octyl 2- Fruity, waxy, ) ) )
C13H2003 ] Not available Not available Not available
furoate citrus.
Phenethyl 2- Honey, floral, Honey, ] ]
C13H1203 Not available Not available
furoate rose. cocoa.
3-Methylbutyl ] ]
C10H1403 Chocolate. Chocolate. Not available Not available
2-furoate
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Experimental Protocols: Methodologies for Sensory
Analysis

The characterization of the sensory properties of furoate esters relies on a combination of
instrumental and human panel-based methodologies. These protocols are essential for
obtaining reliable and reproducible data.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify odor-active compounds in a mixture.[2] It
combines the separation capabilities of gas chromatography with the sensitivity of the human
nose as a detector.

Methodology:

» Sample Preparation: The furoate ester sample is diluted in an appropriate solvent. For
complex matrices, a volatile extraction method like headspace solid-phase microextraction
(HS-SPME) may be employed.

o Gas Chromatographic Separation: The prepared sample is injected into a gas
chromatograph equipped with a capillary column suitable for separating volatile compounds.
The column effluent is split into two streams.

o Detection: One stream is directed to a conventional detector (e.g., Flame lonization Detector
or Mass Spectrometer) for chemical identification and quantification. The other stream is led
to a sniffing port.

« Olfactory Evaluation: A trained sensory panelist sniffs the effluent from the sniffing port and
records the odor description and intensity at specific retention times.

o Data Analysis: The olfactory data is correlated with the instrumental data to identify the
compounds responsible for specific odors. Techniques like Aroma Extract Dilution Analysis
(AEDA) can be used to determine the Flavor Dilution (FD) factor, which is a measure of the
odor potency of a compound.[3][4][5]

Sensory Panel Evaluation
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Sensory panels, composed of trained assessors, are crucial for quantifying the taste and
aroma attributes of furoate esters.[6][7]

Methodology:

o Panelist Selection and Training: Assessors are screened for their sensory acuity and trained
to identify and quantify specific sensory attributes relevant to the samples being tested.[8]

o Sample Preparation: Furoate esters are dissolved in a neutral carrier (e.g., water, oil, or a
simple food matrix) at various concentrations.

o Testing Procedure: Panelists are presented with the samples in a controlled environment to
minimize biases. Different sensory tests can be employed:

o Descriptive Analysis: Panelists rate the intensity of various sensory attributes (e.qg., fruity,
sweet, bitter, nutty) on a labeled scale.[9]

o Threshold Testing: The detection threshold (the minimum concentration at which a
substance is detectable) and the recognition threshold (the minimum concentration at
which the substance is identifiable) are determined using methods like the two-alternative
forced-choice (2-AFC) staircase procedure.[2][10]

o Data Analysis: Statistical analysis of the panel's responses is performed to determine the
sensory profile and thresholds of the furoate esters.

Signaling Pathways and Molecular Interactions

The perception of taste and smell is initiated by the interaction of chemical compounds with
specific receptors in the oral and nasal cavities. The signaling cascades that follow these
interactions determine the sensory experience.

Olfactory Pathway

The sense of smell is mediated by a large family of G-protein coupled receptors (GPCRS)
located on the surface of olfactory receptor neurons in the nasal epithelium.[11] The interaction
of an odorant molecule, such as a furoate ester, with its specific olfactory receptor triggers a
cascade of intracellular events.
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Olfactory Signaling Pathway for Furoate Esters.

Bitter Taste Pathway

Some esters have been reported to elicit a bitter taste. The perception of bitterness is mediated
by a family of GPCRs known as TAS2Rs (Taste Receptors, Type 2).[1][12] While specific
TAS2Rs activated by furoate esters have not been definitively identified, the general pathway

for bitter taste transduction is well-established.

P2 to Py |_Bindsto " TRPMS Channel | Leads to otrans; Sends g Signalto Brain
m Activation Rel

Click to download full resolution via product page
Bitter Taste Transduction Pathway.

Conclusion

The sensory properties of furoate esters are diverse and contribute significantly to their
application in various industries. While qualitative descriptions provide a foundational
understanding, there is a clear need for more comprehensive and standardized quantitative
sensory data to facilitate direct comparisons and inform formulation decisions. Further research
into the specific olfactory and taste receptors that interact with furoate esters will provide a
more detailed understanding of the molecular basis for their perception and could pave the way
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for the targeted design of novel flavor and fragrance ingredients. The experimental protocols
and signaling pathway diagrams presented in this guide offer a framework for conducting and
interpreting sensory studies on this important class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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